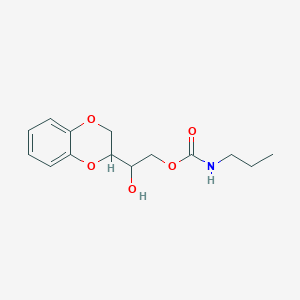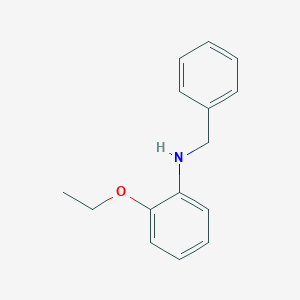
N-Benzyl-o-phenetidine
Vue d'ensemble
Description
N-Benzyl-o-phenetidine is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.31 . It is also known by its IUPAC name N-benzyl-2-ethoxyaniline .
Molecular Structure Analysis
The InChI code for N-Benzyl-o-phenetidine is 1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 . This indicates that the molecule consists of a benzyl group (C6H5CH2-) attached to the nitrogen atom of 2-ethoxyaniline, which is an aniline derivative where the amino group is substituted at the second position by an ethoxy group.Physical And Chemical Properties Analysis
N-Benzyl-o-phenetidine is a solid at 20 degrees Celsius . The compound appears as a white or colorless to brown powder to lump to clear liquid .Applications De Recherche Scientifique
Proteomics Research
N-Benzyl-o-phenetidine: is utilized in proteomics, which is the large-scale study of proteins. It’s used as a biochemical tool to understand protein structure and function. This compound can help in identifying protein modifications and interactions, which are crucial for understanding cellular processes .
Drug Solubilization
Due to its chemical properties, N-Benzyl-o-phenetidine can be used to solubilize hydrophobic drugs. This is particularly useful in creating microemulsions that can carry drugs to their intended sites of action within the body, enhancing the efficacy of pharmaceuticals .
Organic Synthesis
In organic chemistry, N-Benzyl-o-phenetidine serves as a starting material or intermediate for the synthesis of more complex molecules. Its structure allows for various chemical reactions that can lead to the development of new compounds with potential applications in medicine and materials science .
Antimicrobial Research
This compound has shown potential in antimicrobial research. It can be modified to create derivatives that are effective against various bacterial strains, contributing to the development of new antibiotics and antiseptic agents .
Environmental Research
N-Benzyl-o-phenetidine: is also used in environmental research to study the degradation of organic compounds. Its behavior in different environmental conditions can provide insights into the breakdown of pollutants and help in the creation of more eco-friendly substances.
Industrial Research
In industrial settings, N-Benzyl-o-phenetidine can be applied in the development of new materials. Its properties may contribute to the production of polymers and coatings with unique characteristics such as enhanced durability or specific optical properties.
Analytical Chemistry
As an analytical reagent, N-Benzyl-o-phenetidine is used to develop new methods for the detection and quantification of substances. Its reactivity can be harnessed to create assays that are more sensitive and specific for various analytes .
Targeted Drug Delivery
The compound’s ability to interact with other chemicals makes it a candidate for designing targeted drug delivery systems. These systems can direct therapeutic agents to specific cells or tissues, reducing side effects and improving treatment outcomes .
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFBFZSSLLVLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340313 | |
| Record name | N-Benzyl-o-phenetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-o-phenetidine | |
CAS RN |
13371-95-4 | |
| Record name | N-Benzyl-o-phenetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-o-phenetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Benzyl-o-phenetidine interact with potassium pentacyanonitrosylchromate(I) monohydrate, and what is the resulting complex's structure?
A: N-Benzyl-o-phenetidine, a secondary aromatic amine, acts as a ligand in this reaction. [] It coordinates to the chromium(I) ion in potassium pentacyanonitrosylchromate(I) monohydrate, replacing two cyanide ions and forming a complex with the formula [Cr(NO)(CN)2(L)2(H2O)], where L represents N-Benzyl-o-phenetidine. [] Infrared spectroscopy and other analytical techniques suggest an octahedral structure for this complex. In this structure, the cyanide ligands are trans to each other, the two N-Benzyl-o-phenetidine ligands are trans to each other in the equatorial plane, the nitrosyl group (NO) is trans to a water molecule, and both occupy the axial positions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



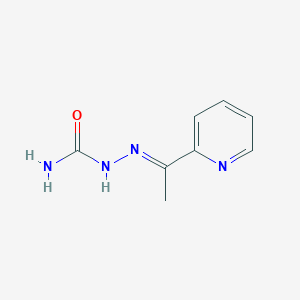
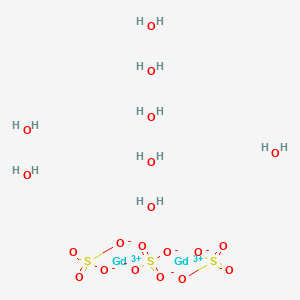
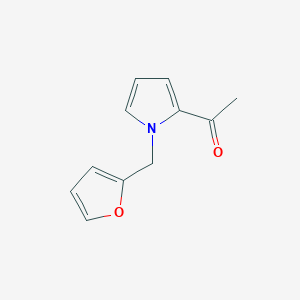
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)







![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
